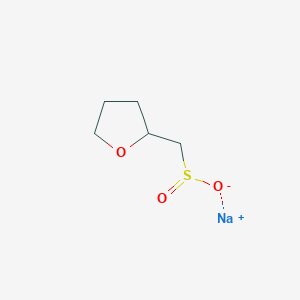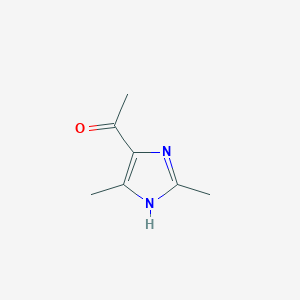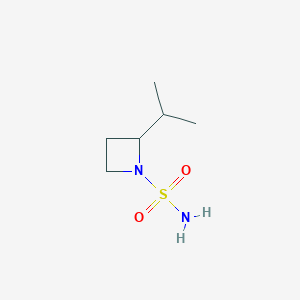
methyl 2-(4-bromothiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromothiophen-3-yl)acetate (MBTA) is an organobromine compound that is used in a variety of scientific research applications. It is a versatile building block for synthesizing a wide range of organobromine compounds, and it is used in a number of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromothiophen-3-yl)acetate is used in a variety of scientific research applications, including the synthesis of organobromine compounds, biochemical and physiological studies, and drug development. It is also used as a building block for the synthesis of a variety of organobromine compounds, such as bromoacetates, bromoamides, and bromoethers. This compound is also used in biochemical and physiological studies to investigate the effects of bromine on cellular metabolism and other physiological processes. Additionally, this compound is used in drug development to evaluate the potential therapeutic effects of bromine-containing compounds.
Wirkmechanismus
The mechanism of action of methyl 2-(4-bromothiophen-3-yl)acetate is not fully understood. However, it is believed that the bromine atoms in this compound interact with proteins and enzymes in cells, leading to the modulation of cellular metabolism and other physiological processes. Additionally, the methyl group in this compound may interact with lipids and other biomolecules, leading to changes in cellular structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can modulate the activity of enzymes and proteins, leading to changes in cellular metabolism and other physiological processes. Additionally, this compound has been shown to interact with lipids and other biomolecules, leading to changes in cellular structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using methyl 2-(4-bromothiophen-3-yl)acetate in lab experiments is that it is a versatile building block for synthesizing a wide range of organobromine compounds. Additionally, this compound is a relatively safe compound to work with in the lab, as it has a low toxicity profile. However, this compound is not stable in the presence of light and heat, so it must be stored and handled carefully.
Zukünftige Richtungen
There are a number of potential future directions for research on methyl 2-(4-bromothiophen-3-yl)acetate. First, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound. Finally, research is needed to evaluate the potential therapeutic applications of this compound and other organobromine compounds.
Synthesemethoden
Methyl 2-(4-bromothiophen-3-yl)acetate is synthesized using a two-step process that involves an initial bromination reaction followed by a substitution reaction. The bromination reaction involves the reaction of 4-bromothiophen-3-yl acetate with bromine in the presence of a base, such as potassium carbonate or sodium hydroxide. The substitution reaction involves the reaction of the brominated compound with methyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide. This two-step process yields this compound in high yields.
Eigenschaften
IUPAC Name |
methyl 2-(4-bromothiophen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)2-5-3-11-4-6(5)8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNLCOJAUIYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)


![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)